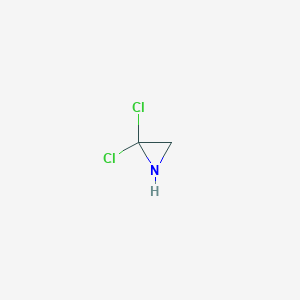
1,4-Diacetyl-1,4-dihydroquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diacetyl-1,4-dihydroquinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. The compound has a unique structure with acetyl groups attached to the nitrogen atoms at positions 1 and 4 of the dihydroquinoxaline ring. This structural modification imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diacetyl-1,4-dihydroquinoxaline can be synthesized through the acetylation of quinoxaline. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as zinc dust. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure uniform acetylation. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
1,4-Diacetyl-1,4-dihydroquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it back to quinoxaline or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Reduced forms of quinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
1,4-Diacetyl-1,4-dihydroquinoxaline has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other quinoxaline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-diacetyl-1,4-dihydroquinoxaline involves its interaction with various molecular targets. The compound can intercalate into DNA, causing DNA damage and inhibiting replication. It also interacts with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline
Properties
CAS No. |
60389-44-8 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(4-acetylquinoxalin-1-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-9(15)13-7-8-14(10(2)16)12-6-4-3-5-11(12)13/h3-8H,1-2H3 |
InChI Key |
AGHNWNVAYJLSSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CN(C2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


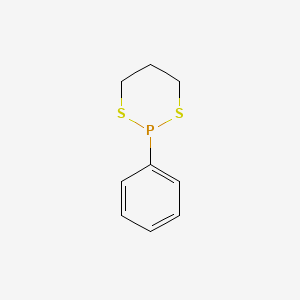
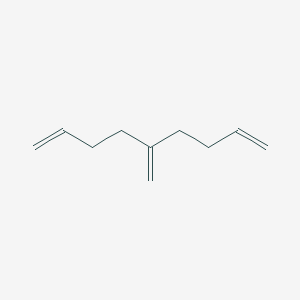
![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
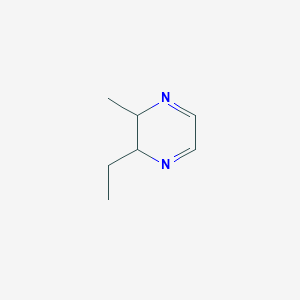
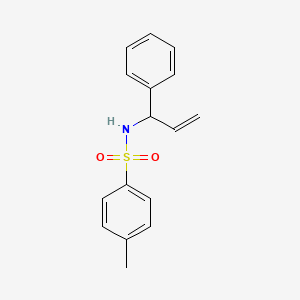
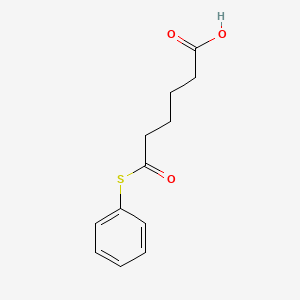

![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
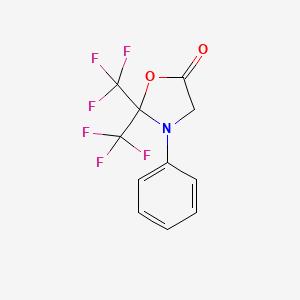
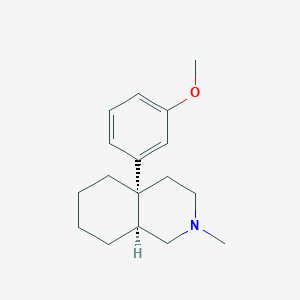
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
